O6-Cyclohexylmethylguanine deriv. 30

Description

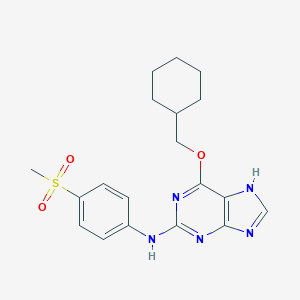

Structure

3D Structure

Properties

IUPAC Name |

6-(cyclohexylmethoxy)-N-(4-methylsulfonylphenyl)-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-28(25,26)15-9-7-14(8-10-15)22-19-23-17-16(20-12-21-17)18(24-19)27-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNMVIDGHCLPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of O6 Cyclohexylmethylguanine Deriv. 30

Established Synthetic Pathways for the O6-Cyclohexylmethylguanine Scaffold

The foundational structure for O6-Cyclohexylmethylguanine deriv. 30 is the O6-cyclohexylmethylguanine scaffold, also known as NU2058. The synthesis of this scaffold and its subsequent derivatives typically begins with a commercially available purine (B94841) starting material, such as guanine (B1146940) or 2-amino-6-chloropurine.

A common and established pathway involves the alkoxylation of a 6-halopurine derivative. For instance, 2-amino-6-chloropurine can be reacted with cyclohexylmethanol in the presence of a base to yield O6-cyclohexylmethylguanine. This reaction is a nucleophilic substitution where the alkoxide, generated from cyclohexylmethanol, displaces the chloride at the C6 position of the purine ring.

Further derivatization, particularly at the N2 position, is a key strategy to enhance the inhibitory potency against CDKs. The synthesis of N2-substituted analogues, such as the potent inhibitor NU6102, involves the reaction of O6-cyclohexylmethyl-2-fluoropurine with an appropriate amine. Alternatively, a more versatile approach starts with 2-amino-6-chloropurine, which is first subjected to the O6-alkylation and then followed by a nucleophilic aromatic substitution at the C2 position, often after activation of the 2-amino group. A significant body of research has explored the synthesis of a series of 45 N2-substituted analogues of O6-cyclohexylmethylguanine, providing a robust library of compounds for structure-activity relationship (SAR) studies. nih.gov

The general synthetic scheme for N2-substituted O6-cyclohexylmethylguanine derivatives can be summarized as follows:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Amino-6-chloropurine | Cyclohexylmethanol, Base (e.g., NaH) in an appropriate solvent (e.g., DMF) | O6-Cyclohexylmethyl-2-aminopurine (NU2058) |

| 2 | O6-Cyclohexylmethyl-2-aminopurine | Introduction of a suitable leaving group at C2 (e.g., conversion to a diazonium salt followed by Sandmeyer reaction) | O6-Cyclohexylmethyl-2-halopurine |

| 3 | O6-Cyclohexylmethyl-2-halopurine | Various substituted anilines or other amines | N2-substituted O6-cyclohexylmethylguanine derivatives |

Strategies for this compound Synthesis Optimization and Scale-Up

While detailed, publicly available information specifically on the optimization and scale-up of "this compound" is limited, general principles of process development for kinase inhibitors can be applied. The optimization of the synthesis of purine-based kinase inhibitors often focuses on several key aspects to improve efficiency, reduce costs, and ensure scalability and safety.

Key optimization strategies include:

Reagent and Solvent Selection: Replacing expensive, hazardous, or difficult-to-handle reagents and solvents with more economical and safer alternatives is a primary goal. For the synthesis of the O6-cyclohexylmethylguanine scaffold, optimization might involve screening different bases and solvents for the alkoxylation step to maximize yield and minimize side reactions.

Reaction Condition Optimization: This involves a systematic study of parameters such as temperature, reaction time, and concentration to find the optimal conditions that lead to the highest yield and purity of the product. Design of Experiments (DoE) is a powerful statistical tool often employed for this purpose.

Purification Methods: Developing efficient and scalable purification methods is crucial. This may involve moving from chromatographic purification, which is common at the laboratory scale, to crystallization or trituration for larger-scale production.

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste. For the synthesis of N2-substituted derivatives, a telescoped sequence from the 2-amino-6-chloropurine starting material could be explored.

A case study on the process development and scale-up of a benzoxazepine-containing kinase inhibitor highlights the importance of developing scalable routes for key fragments and employing telescoped sequences to manufacture the active pharmaceutical ingredient efficiently and with high purity. researchgate.net These principles are directly applicable to the manufacturing of this compound.

Rational Design and Synthesis of Novel Analogues and Derivatives of this compound

The rational design of novel analogues of O6-cyclohexylmethylguanine is guided by structure-activity relationship (SAR) studies and structural biology insights, such as X-ray crystal structures of inhibitors bound to their target CDKs. These studies have revealed key structural features required for potent inhibition.

For the N2-substituted O6-cyclohexylmethylguanine series, SAR studies have demonstrated the following:

The N2-NH group is crucial for hydrogen bonding interactions within the ATP-binding site of the kinase. nih.gov

An aromatic N2-substituent is required for high potency. nih.gov

The presence of a hydrogen bond donor at the 4'-position of the N2-anilino substituent significantly enhances inhibitory activity. nih.gov Examples of such groups include hydroxyl, carboxamide, and monomethylsulfonamide. nih.gov

Based on these principles, "this compound" is an N2-substituted analogue from a series of 45 synthesized compounds. nih.gov While the exact structure of compound 30 is not detailed in the provided search results, it is one of the 45 analogues of NU2058. The series includes potent inhibitors like the 4'-monomethylsulfonamide derivative (compound 28) and the 4'-carboxamide derivative (compound 34). nih.gov

Further derivatization has also been explored at the C8 position of the purine ring. However, structural analysis has shown that C8 substitution is generally not well-tolerated, often leading to a decrease in potency due to steric hindrance. nih.gov Interestingly, some C8-substituted derivatives were found to adopt a "reverse" binding mode, where the purine scaffold is flipped 180 degrees in the active site. nih.gov This finding opened up new avenues for the rational design of analogues with alternative binding modes.

The following table summarizes the inhibitory activities of some key N2-substituted O6-cyclohexylmethylguanine derivatives against CDK1/cyclin B and CDK2/cyclin A.

| Compound | N2-Substituent | CDK1/cyclin B IC50 (nM) | CDK2/cyclin A IC50 (nM) |

| NU2058 (1) | -H | >10000 | >10000 |

| NU6102 (3) | 4'-Sulfamoylanilino | 9.5 | 5.4 |

| 25 | 4'-Hydroxyanilino | 94 | 69 |

| 28 | 4'-(N-Methylsulfamoyl)anilino | 9 | 7.0 |

| 34 | 4'-Carboxamidoanilino | 67 | 64 |

Chemoenzymatic Approaches in NU6155 Derivatization and Production

The term "NU6155" was included in the initial request but did not appear in the available search results, and its direct relationship to "this compound" remains unconfirmed. However, the application of chemoenzymatic approaches in the synthesis and derivatization of purine analogues is a growing field of interest.

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. For purine derivatives, enzymes such as nucleoside phosphorylases can be employed for the glycosylation of purine bases to form nucleosides. While O6-cyclohexylmethylguanine derivatives are not nucleosides, enzymatic methods could potentially be used for the synthesis of precursors or for the stereoselective modification of certain derivatives.

For example, enzymes could be used for:

Resolution of racemic mixtures: If a chiral center is introduced into a derivative, lipases or other hydrolases could be used to selectively react with one enantiomer, allowing for the separation of the two.

Regioselective modifications: Enzymes could be used to introduce functional groups at specific positions on the purine ring or its substituents with high regioselectivity, which might be challenging to achieve through traditional chemical methods.

Molecular and Biochemical Mechanisms of Action of O6 Cyclohexylmethylguanine Deriv. 30

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Kinetics and Dynamics of NU6155

O6-cyclohexylmethylguanine derivatives, including NU6155, function as inhibitors of cyclin-dependent kinases. The lead compound in this series, O6-cyclohexylmethylguanine (NU2058), demonstrated inhibitory activity against CDK2 with an IC50 value of 17 μM in isolated enzyme assays. selleckchem.com Building upon this scaffold, a structure-based drug discovery program led to the development of more potent analogs. One such derivative, NU6102, which shares the O6-cyclohexylmethylguanine core structure, exhibits significantly enhanced potency.

The inhibitory kinetics of these compounds are characterized by their ability to compete with the endogenous ATP substrate for binding to the active site of the kinase. The potency of these inhibitors is a direct reflection of their binding affinity for the ATP-binding pocket of CDK2. For instance, NU6102 demonstrates potent inhibition of CDK1/cyclin B and CDK2/cyclin A3 with IC50 values of 9.5 nM and 5.4 nM, respectively. medchemexpress.comdrugbank.com This represents a substantial improvement in inhibitory activity compared to the parent compound, NU2058. The dynamic interplay between the inhibitor and the enzyme is governed by the on-rate and off-rate of the inhibitor from the ATP-binding pocket, which collectively determine the equilibrium dissociation constant (Kd) and, consequently, the IC50 value.

Allosteric Modulation and ATP Competitive Binding Mechanisms of O6-Cyclohexylmethylguanine deriv. 30

The primary mechanism of action for O6-cyclohexylmethylguanine derivatives like NU6155 is through direct, competitive inhibition at the ATP-binding site of CDK2. drugbank.com These inhibitors are designed to mimic the purine (B94841) ring of ATP and establish key interactions within the catalytic cleft of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

While the predominant mechanism is ATP competition, the possibility of allosteric modulation in CDK regulation is an area of active research. Allosteric sites, distinct from the ATP-binding pocket, have been identified on CDK2. nih.gov For example, the binding of some inhibitors to sites at the interface between CDK2 and its cyclin partner can modulate kinase activity. drugbank.com However, for the O6-cyclohexylmethylguanine series of compounds, including NU6155, the existing body of evidence strongly supports a mechanism of action rooted in ATP-competitive binding rather than allosteric modulation. Their structural design is centered on optimizing interactions within the well-defined ATP-binding pocket of CDK2.

Interaction of NU6155 with CDK2/Cyclin Complexes and Substrate Phosphorylation Abrogation

The catalytic activity of CDK2 is contingent upon its association with a regulatory cyclin subunit, such as cyclin A or cyclin E. nih.gov The formation of the CDK2/cyclin complex induces conformational changes in CDK2 that are essential for its kinase function. nih.gov O6-cyclohexylmethylguanine derivatives, including NU6155, exert their inhibitory effects on the active CDK2/cyclin complex.

By binding to the ATP-binding pocket of the CDK2 subunit within the complex, NU6155 effectively blocks the catalytic activity of the enzyme. This prevents the transfer of the gamma-phosphate from ATP to the hydroxyl group of serine or threonine residues on substrate proteins. A key substrate of the CDK2/cyclin A complex is histone H1, and phosphorylation of histone H1 is a critical event in the regulation of chromatin structure and gene transcription. nih.govnih.gov By inhibiting CDK2, NU6155 abrogates the phosphorylation of histone H1 and other crucial substrates, thereby arresting the cell cycle. The inhibition of substrate phosphorylation is the ultimate biochemical consequence of the competitive binding of NU6155 to the CDK2/cyclin complex.

Investigation of Specific Amino Acid Residue Interactions within the CDK2 Binding Pocket

The potency and selectivity of O6-cyclohexylmethylguanine derivatives are determined by the specific molecular interactions they form within the ATP-binding pocket of CDK2. X-ray crystallography studies of related compounds, such as NU6140, in complex with CDK2 have provided detailed insights into these interactions.

| Interacting Residue | Type of Interaction |

| Leu83 | Hydrogen Bond |

| Glu81 | Hydrogen Bond |

| Asp145 | Water-mediated Hydrogen Bond |

Identification and Characterization of Potential Off-Target Molecular Interactions

A critical aspect in the development of kinase inhibitors is their selectivity, as off-target interactions can lead to unintended biological effects. The selectivity of O6-cyclohexylmethylguanine derivatives has been assessed by screening them against a panel of other protein kinases.

Data for the closely related and potent derivative, NU6102, provides valuable insight into the potential off-target profile of NU6155. NU6102 exhibits high selectivity for CDK1 and CDK2 over other kinases. medchemexpress.com While it potently inhibits CDK1 and CDK2 in the nanomolar range, its inhibitory activity against other kinases such as CDK4, DYRK1A, PDK1, and ROCKII is significantly lower, with IC50 values in the micromolar range. medchemexpress.com This indicates a favorable selectivity profile for the O6-cyclohexylmethylguanine scaffold.

The table below summarizes the inhibitory activity of NU6102 against a panel of kinases, illustrating its selectivity for CDK1 and CDK2.

| Kinase Target | IC50 (nM) |

| CDK2/cyclin A3 | 5.4 |

| CDK1/cyclin B | 9.5 |

| ROCKII | 600 |

| PDK1 | 800 |

| DYRK1A | 900 |

| CDK4 | 1600 |

Data for NU6102, a close analog of NU6155. medchemexpress.com

This selectivity is attributed to the specific chemical features of the O6-cyclohexylmethylguanine core and its substituents, which are optimized for interaction with the unique structural features of the CDK2 ATP-binding pocket.

Cellular and Subcellular Impact of O6 Cyclohexylmethylguanine Deriv. 30

Cell Cycle Progression Analysis in Response to NU6155 Exposure

As a derivative of O6-cyclohexylmethylguanine, NU6155 is classified as a cyclin-dependent kinase (CDK) inhibitor. These inhibitors function by blocking the activity of CDKs, which are essential for the progression of the cell cycle through its various phases. ebi.ac.uk The primary targets of this class of compounds are CDK1 and CDK2. nih.govnih.gov

Experimental evidence from studies on the parent compound, NU2058, demonstrates a clear impact on cell cycle progression. In the marine diatom Phaeodactylum tricornutum, exposure to NU2058 leads to a distinct arrest in the G1 phase of the cell cycle. nih.gov This G1 arrest is a direct consequence of the inhibition of CDKA1 and CDKA2, the diatom's equivalents of mammalian CDKs. nih.gov This halt in the G1 phase prevents the cell from proceeding to the S phase, where DNA replication occurs, effectively stopping cell division.

While direct studies on mammalian cancer cells with NU6155 are not widely published, the mechanism of action as a CDK inhibitor strongly suggests a similar outcome. Inhibition of CDK2, which forms complexes with cyclin E and cyclin A, is critical for the G1/S transition and S phase progression in mammalian cells. nih.gov Therefore, exposure to NU6155 is expected to cause an accumulation of cells in the G1 phase, a hallmark of CDK inhibitor activity. This is further supported by research on other purine-based CDK2 inhibitors like NU6140, which also induce a G1/S arrest in human embryonic stem cells. nih.gov

Table 1: Effect of O6-Cyclohexylmethylguanine Derivatives on Cell Cycle

| Compound | Cell Line/Organism | Effect on Cell Cycle | Target Kinases |

| NU2058 | Phaeodactylum tricornutum | G1-phase arrest nih.gov | CDKA1, CDKA2 nih.gov |

| NU6140 (related purine-based inhibitor) | Human Embryonic Stem Cells | G1/S arrest nih.gov | CDK2 nih.gov |

Apoptosis Induction Pathways and Mechanisms Mediated by O6-Cyclohexylmethylguanine deriv. 30

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key mechanism of many anticancer agents. nih.gov The guanine (B1146940) component of this compound suggests a potential for interaction with DNA, similar to other guanine analogs which can induce DNA damage. The DNA damage O6-methylguanine (O6MeG) is known to induce apoptosis through a pathway regulated by Bcl-2 and caspase-9/3, and this process is independent of the Fas/caspase-8 pathway. nih.gov This intrinsic apoptotic pathway is triggered by secondary DNA lesions, such as double-strand breaks, which occur following the initial DNA damage. nih.gov

As a CDK inhibitor, NU6155 is also expected to induce apoptosis through mechanisms linked to cell cycle arrest. Prolonged G1 arrest can trigger apoptosis in cancer cells. nih.gov Studies on the related CDK2 inhibitor NU6140 have shown that it effectively induces apoptosis in various cancer cells. nih.gov The inhibition of CDKs can disrupt the delicate balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death. For instance, the tumor suppressor protein p53, a key regulator of apoptosis, is often stabilized in response to cell cycle arrest. nih.gov

While direct mechanistic studies on NU6155 are scarce, the combined identity as a guanine derivative and a CDK inhibitor points towards a multi-faceted approach to inducing apoptosis, likely involving both DNA damage-induced and cell cycle arrest-mediated pathways.

Autophagy Modulation by this compound in Experimental Systems

Autophagy is a cellular degradation process that plays a dual role in cancer, sometimes promoting survival and at other times contributing to cell death. nih.gov There is currently no direct scientific evidence available in the public domain that specifically investigates the modulation of autophagy by this compound or its closely related analogs like NU2058.

However, it is known that cellular stress, including that induced by DNA damage and cell cycle arrest, can trigger autophagy. nih.gov Given that NU6155 is expected to induce both of these cellular states, it is plausible that it may also modulate autophagic pathways. The relationship between CDK inhibition and autophagy is complex and can be cell-type dependent. In some contexts, inhibiting CDKs can induce autophagy, while in others, it may suppress it. Further research is required to elucidate the specific effects of NU6155 on autophagy in different experimental systems.

Effects on Cellular Proliferation and Viability in Diverse Cell Line Models

The primary effect of a CDK inhibitor like this compound is the inhibition of cellular proliferation. By arresting the cell cycle, these compounds prevent cancer cells from dividing and increasing in number. The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the drug required to inhibit a biological process by 50%.

A study on N2-substituted O6-cyclohexylmethylguanine derivatives, which are structurally similar to NU6155, has provided IC50 values against CDK1/cyclin B and CDK2/cyclin A3. These values demonstrate the potent inhibitory activity of this class of compounds.

Table 2: Inhibitory Concentration (IC50) of O6-Cyclohexylmethylguanine Derivatives against Cyclin-Dependent Kinases

| Compound | IC50 vs CDK1/cyclinB (nM) | IC50 vs CDK2/cyclinA3 (nM) |

| NU6102 (a potent derivative) | 9.5 nih.govnih.gov | 5.4 nih.govnih.gov |

| Derivative 25 (4'-hydroxy) | 94 nih.govnih.gov | 69 nih.govnih.gov |

| Derivative 28 (4'-monomethylsulfonamide) | 9.0 nih.govnih.gov | 7.0 nih.govnih.gov |

| Derivative 34 (4'-carboxamide) | 67 nih.govnih.gov | 64 nih.govnih.gov |

These low nanomolar IC50 values indicate that these compounds are highly effective at inhibiting their target kinases, which in turn leads to a reduction in cellular proliferation and viability in cancer cell lines that are dependent on these CDKs for their growth.

Investigation of NU6155's Influence on Specific Intracellular Signaling Cascades Relevant to Cell Growth

The primary intracellular signaling cascade targeted by this compound is the cell cycle regulatory pathway. By inhibiting CDK1 and CDK2, it directly interferes with the signaling events that drive a cell from G1 into S phase. nih.govnih.gov A key downstream target of the CDK4/6-cyclin D and CDK2-cyclin E complexes is the retinoblastoma protein (Rb). Phosphorylation of Rb by these CDKs leads to the release of E2F transcription factors, which then activate the transcription of genes required for DNA synthesis. By inhibiting CDKs, NU6155 prevents Rb phosphorylation, keeping it in its active, growth-suppressive state.

Beyond the direct inhibition of the cell cycle machinery, the effects of CDK inhibitors can ripple out to other signaling pathways. For instance, prolonged cell cycle arrest can activate stress-response pathways, such as the p53 signaling pathway, which can lead to apoptosis. nih.gov However, specific studies detailing the broader impact of NU6155 on other major signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, are not currently available in the public scientific literature. The primary and most well-understood influence of this compound is its direct and potent inhibition of cyclin-dependent kinases, leading to a halt in cell proliferation.

Structure Activity Relationship Sar and Computational Design of O6 Cyclohexylmethylguanine Deriv. 30 Analogues

Identification of Key Pharmacophoric Features Essential for CDK2 Inhibition by NU6155

The inhibitory activity of the O6-cyclohexylmethylguanine series against CDK2 is contingent upon a set of critical pharmacophoric features that facilitate binding within the ATP-binding pocket of the kinase. A pharmacophore model for these inhibitors typically consists of key interaction points that are essential for high-affinity binding.

The fundamental pharmacophoric features for CDK2 inhibition by NU6155 and its analogues can be summarized as follows:

Hydrogen Bond Donor and Acceptor Pattern: The purine (B94841) core itself is a critical pharmacophoric element. The N1 nitrogen acts as a hydrogen bond acceptor, while the N2 amino group serves as a hydrogen bond donor. These interactions mimic the adenine (B156593) portion of ATP, allowing the inhibitor to form key hydrogen bonds with the hinge region of CDK2, specifically with the backbone amide and carbonyl groups of residues like Leu83.

Hydrophobic Substituent at the O6-Position: The cyclohexylmethyl group at the O6-position occupies a hydrophobic pocket in the CDK2 active site. This lipophilic interaction significantly contributes to the binding affinity of the molecule. The size and nature of this substituent are crucial for optimal fitting within this pocket.

Substituents at the N2- and C8-Positions: Modifications at the N2- and C8-positions of the guanine (B1146940) ring have been extensively explored to enhance potency and selectivity. Aromatic substituents at the N2-position have been shown to be a requirement for potent inhibition in this series. nih.gov The presence of a hydrogen bond donating group on these substituents can further increase potency by forming additional interactions with the enzyme. nih.gov Conversely, substitutions at the C8-position are generally not well-tolerated and can lead to a decrease in potency due to steric hindrance. nih.gov However, in some cases, C8-substitution can induce a "reverse" binding mode where the purine ring is flipped by 180 degrees, presenting a novel scaffold for further design. nih.gov

A generalized pharmacophore model for CDK2 inhibitors often includes a hydrogen bond acceptor, a hydrogen bond donor, and aromatic ring features. scirp.org For the O6-cyclohexylmethylguanine series, the model is more specific, incorporating the key interactions mediated by the purine ring and the hydrophobic engagement of the O6-substituent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for O6-Cyclohexylmethylguanine deriv. 30 Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound and its analogues, QSAR studies have been instrumental in understanding the physicochemical properties that govern their CDK2 inhibitory potency.

While specific QSAR models exclusively for this compound are not extensively published, the principles can be inferred from studies on related purine-based CDK2 inhibitors. These models typically employ a range of molecular descriptors to quantify structural features.

Key aspects of QSAR modeling for this class of compounds include:

Descriptor Calculation: A wide array of descriptors are calculated for each analogue in the dataset. These can be broadly categorized into:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and electronegativity of specific atoms.

Steric descriptors: These relate to the three-dimensional shape and size of the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the observed biological activity (e.g., IC50 values).

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds.

For instance, QSAR studies on similar pyrazole-based CDK2 inhibitors have highlighted the importance of specific atomic positions for activity. nih.gov Such studies often reveal that the presence of certain substituents, like a substituted biphenyl (B1667301) group at a particular position, is favorable for activity, while substitutions at other positions may be detrimental. nih.gov These findings provide valuable guidance for the rational design of more potent O6-cyclohexylmethylguanine derivatives.

The following table presents hypothetical data to illustrate a typical QSAR dataset for a series of O6-cyclohexylmethylguanine analogues, where activity is correlated with selected molecular descriptors.

| Compound | IC50 (nM) vs CDK2 | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Analogue 1 | 50 | 3.5 | 350 | 2 | 4 |

| Analogue 2 | 25 | 4.1 | 380 | 2 | 4 |

| Analogue 3 | 100 | 3.2 | 340 | 3 | 5 |

| Analogue 4 | 15 | 4.5 | 400 | 1 | 4 |

| Analogue 5 | 75 | 3.8 | 365 | 2 | 5 |

In Silico Molecular Docking and Dynamics Simulations of NU6155 with CDK2

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the binding mode and stability of a ligand-protein complex at an atomic level. These methods have been extensively applied to understand the interaction of NU6155 and its analogues with CDK2.

Molecular Docking:

Docking studies of O6-cyclohexylmethylguanine derivatives into the ATP-binding site of CDK2 consistently reveal a canonical binding mode for potent inhibitors. nih.gov Key interactions observed in these docking studies include:

Hinge Region Interactions: The N1 and N2 atoms of the purine ring form crucial hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2.

Hydrophobic Interactions: The cyclohexyl moiety of the O6-substituent is positioned in a hydrophobic pocket formed by residues such as Ile10, Val18, and Ala31.

Additional Interactions: Substituents at the N2-position can form additional hydrogen bonds or hydrophobic interactions with other residues in the active site, thereby enhancing the binding affinity.

Molecular Dynamics Simulations:

MD simulations provide a dynamic view of the inhibitor-protein complex, allowing for the assessment of its stability and the nature of the interactions over time. rsc.org For CDK2 inhibitors like NU6155, MD simulations can:

Confirm Binding Stability: Simulations can show whether the inhibitor remains stably bound in the active site or if it undergoes significant conformational changes or dissociation.

Analyze Water-Mediated Interactions: MD simulations can reveal the role of water molecules in mediating interactions between the inhibitor and the protein, which can be crucial for binding affinity.

Provide Insights into Selectivity: By comparing the dynamics of an inhibitor bound to different CDKs (e.g., CDK1 vs. CDK2), MD simulations can help to elucidate the structural basis of selectivity. Studies have shown that differences in the flexibility of loop regions between CDK subtypes can be exploited to design more selective inhibitors. nih.gov

The following table summarizes the key amino acid residues of CDK2 that are typically involved in interactions with O6-cyclohexylmethylguanine derivatives, as identified through docking and MD simulations.

| Interacting Residue | Type of Interaction |

| Leu83 | Hydrogen Bond |

| Gln131 | Hydrogen Bond |

| Asp86 | Hydrogen Bond |

| Ile10 | Hydrophobic |

| Val18 | Hydrophobic |

| Ala31 | Hydrophobic |

De Novo Molecular Design Approaches Inspired by the this compound Scaffold

De novo design involves the computational generation of novel molecular structures with desired properties, often tailored to fit a specific biological target. The O6-cyclohexylmethylguanine scaffold provides an excellent starting point for such design strategies.

De novo design approaches inspired by this scaffold can be categorized as follows:

Scaffold Hopping: This strategy involves replacing the core purine scaffold with other chemical moieties that maintain the essential pharmacophoric features. researchgate.net The goal is to discover new, patentable chemical series with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

Fragment Growing: In this approach, the existing scaffold is used as a base, and new chemical fragments are computationally added to explore unoccupied pockets within the CDK2 active site. springernature.com This can lead to the design of inhibitors with increased potency by forming additional favorable interactions.

Fragment Linking: If two fragments are identified that bind to adjacent sites in the protein, they can be computationally linked together to create a single, more potent molecule. springernature.com

These de novo design methods often employ sophisticated algorithms, including genetic algorithms and deep learning models, to explore the vast chemical space and generate promising new drug candidates. nih.gov The generated molecules are then prioritized based on their predicted binding affinity, drug-likeness, and synthetic accessibility.

Fragment-Based Drug Discovery Strategies Utilizing Components of this compound

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). The structural components of this compound can be utilized in FBDD strategies in several ways:

Fragment Library Design: The purine core and the cyclohexylmethyl group can be considered as individual fragments. These and similar fragments can be included in a fragment library for screening against CDK2.

Fragment Screening: Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) can be used to identify fragments that bind to the CDK2 active site.

Fragment-to-Lead Evolution: Once a fragment hit is identified, it can be optimized into a more potent lead compound through several strategies:

Fragment Growing: The fragment can be elaborated by adding chemical substituents to improve its binding affinity.

Fragment Merging: Two or more fragments that bind to different but adjacent sites can be combined into a single molecule.

Fragment Linking: Two fragments binding to distinct sites can be connected by a chemical linker.

The FBDD approach offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening (HTS) and often yields lead compounds with better physicochemical properties. The purine scaffold, being a common motif in kinase inhibitors, is a particularly valuable starting point for FBDD campaigns targeting CDKs. nih.gov

Preclinical Research Models and in Vitro/in Vivo Investigations of O6 Cyclohexylmethylguanine Deriv. 30 Activity

Establishment and Utilization of In Vivo Experimental Animal Models for Research

Following promising in vitro results, the efficacy of a compound is evaluated in in vivo experimental animal models. These models are crucial for understanding the compound's activity within a complex biological system.

Commonly used in vivo models in oncology research include:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). This allows for the study of tumor growth and the effect of the therapeutic agent on a human-derived tumor.

Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.

Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction between the compound and the host immune system.

Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that closely mimic human cancers.

In these models, researchers monitor tumor growth, animal survival, and potential toxicities to assess the therapeutic window of the compound.

Pharmacological Profile Analysis of O6-Cyclohexylmethylguanine deriv. 30 in Preclinical Systems

The pharmacological profile of an investigational drug is a critical component of its preclinical evaluation. This involves studying its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetics (PK): PK studies determine what the body does to the drug. This includes measuring parameters such as the drug's half-life, clearance, and bioavailability. These studies are essential for determining the appropriate dosing regimen.

Pharmacodynamics (PD): PD studies investigate what the drug does to the body. This involves measuring the drug's effect on its intended target and downstream signaling pathways within the tumor and normal tissues. Biomarker analysis is often a key component of PD studies.

Investigation of Synergistic and Additive Effects with Other Agents in Experimental Settings

Combination therapy is a cornerstone of modern cancer treatment. Therefore, it is crucial to investigate whether a new compound like this compound can work synergistically or additively with existing anticancer agents.

In vitro and in vivo studies are designed to assess the effects of combining the investigational drug with standard-of-care chemotherapies, targeted therapies, or immunotherapies. The goal is to identify combinations that result in enhanced tumor cell killing, delayed onset of resistance, or reduced toxicity compared to monotherapy. Mathematical models, such as the Chou-Talalay method, are often used to quantify the level of synergy.

Resistance Mechanisms to this compound in Experimental Models

Drug resistance is a major challenge in cancer therapy. Understanding the potential mechanisms by which cancer cells become resistant to a new drug is essential for developing strategies to overcome or prevent it.

Experimental models of acquired resistance are generated by chronically exposing cancer cell lines to increasing concentrations of the drug. The resistant cells are then compared to the parental sensitive cells to identify the molecular changes that confer resistance. These changes can include:

Mutations in the drug's target protein.

Upregulation of drug efflux pumps.

Activation of alternative signaling pathways.

Alterations in drug metabolism.

Identifying these resistance mechanisms can inform the development of rational combination therapies and strategies for patient selection.

Identification of Biomarkers and Predictive Factors for O6 Cyclohexylmethylguanine Deriv. 30 Responsiveness

Molecular Biomarker Discovery and Validation in Preclinical Models

The discovery of molecular biomarkers for NU6155 responsiveness is rooted in its mechanism of action as a cyclin-dependent kinase (CDK) inhibitor. nih.gov Preclinical studies are fundamental in identifying and validating these biomarkers, often utilizing in vitro and in vivo models to predict how the drug will behave in humans. crownbio.com

Initial biomarker discovery for CDK inhibitors like NU6155 often focuses on the core components of the cell cycle machinery. The expression levels and functional status of proteins such as cyclins and CDKs are logical starting points for investigation. For instance, high expression of the specific CDKs targeted by NU6155 could theoretically correlate with sensitivity to the drug.

Validation of these potential biomarkers is a multi-step process. nih.gov It begins with screening a panel of cancer cell lines with varying genetic backgrounds against NU6155. The sensitivity of these cell lines is then correlated with their molecular profiles to identify statistically significant associations.

Key molecular biomarkers investigated in preclinical models for CDK inhibitor responsiveness include:

Expression levels of target CDKs: Overexpression of the specific CDKs that NU6155 inhibits can be a primary indicator of potential sensitivity.

Status of the Retinoblastoma (Rb) protein: A functional Rb protein is often required for the anti-proliferative effects of CDK4/6 inhibitors. While NU6155 has a broader target profile, the status of the Rb pathway is still considered a critical determinant of response.

Cyclin E1 (CCNE1) amplification: Amplification of the CCNE1 gene, which encodes for Cyclin E1, has been implicated in resistance to CDK inhibitors.

Loss of p16 (CDKN2A): The p16 protein is a natural inhibitor of CDK4 and CDK6. Its loss can lead to hyperactivation of these CDKs, potentially increasing reliance on this pathway for cell proliferation and thus sensitivity to its inhibition.

The validation process involves a variety of experimental techniques to confirm the role of these biomarkers. These can range from genetic manipulation of cell lines (e.g., knocking out or overexpressing a gene of interest) to assess its impact on NU6155 sensitivity, to the use of patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors. crownbio.com

Genetic Signatures Correlating with NU6155 Sensitivity and Resistance

Beyond individual molecular biomarkers, patterns of gene expression, or "genetic signatures," can provide a more comprehensive prediction of NU6155 responsiveness. nih.govgeneticsignatures.com These signatures can encompass a range of genetic and epigenetic alterations that collectively influence a tumor's sensitivity or resistance to CDK inhibition.

Table 1: Genetic Signatures Associated with CDK Inhibitor Response

| Genetic Alteration | Predicted Response to NU6155 | Rationale |

| Rb1 gene mutation (loss of function) | Resistance | The Rb protein is a key substrate of CDKs. Its absence can uncouple the cell cycle from CDK regulation, rendering inhibitors less effective. |

| CCND1 amplification (Cyclin D1) | Sensitivity | Increased levels of Cyclin D1 drive CDK4/6 activity. Tumors with this amplification may be more dependent on this pathway for proliferation. |

| CDKN2A deletion (p16 loss) | Sensitivity | Loss of the p16 tumor suppressor leads to unchecked CDK4/6 activity, suggesting a potential vulnerability to CDK inhibition. |

| KRAS mutation | Resistance | Activating mutations in KRAS can drive cell proliferation through alternative pathways, bypassing the need for CDK-mediated cell cycle progression. |

The identification of these genetic signatures often involves high-throughput screening of cancer cell lines or analysis of tumor samples from preclinical models. geneticsignatures.com By comparing the genetic makeup of sensitive versus resistant tumors, researchers can identify patterns of mutations, amplifications, or deletions that correlate with the observed response to NU6155.

For example, a tumor with an intact Rb pathway and high levels of Cyclin D1 expression might be predicted to be sensitive to NU6155. Conversely, a tumor with a loss-of-function mutation in the Rb gene and an activating mutation in a downstream signaling pathway like KRAS would likely be predicted to be resistant.

Proteomic and Metabolomic Profiling for Predicting O6-Cyclohexylmethylguanine deriv. 30 Activity

Proteomic and metabolomic profiling offer a more dynamic view of the cellular processes that can influence drug response. nih.govnih.gov Unlike genomics, which looks at the genetic blueprint, proteomics and metabolomics provide a real-time snapshot of the proteins and metabolites present in a cell, reflecting the functional state of various signaling pathways.

Proteomic Profiling:

Proteomic analysis can identify changes in protein expression and post-translational modifications that occur in response to NU6155 treatment. mdpi.com This can reveal mechanisms of adaptation and resistance. For example, a cancer cell might upregulate the expression of alternative survival pathway proteins to compensate for the inhibition of CDKs.

Techniques such as mass spectrometry can be used to compare the proteomes of sensitive and resistant cells, both before and after treatment with NU6155. This can lead to the identification of protein-based biomarkers that predict response.

Metabolomic Profiling:

Metabolomics focuses on the small molecule metabolites within a cell. Cancer cells often exhibit altered metabolism to support their rapid growth and proliferation. By analyzing the metabolomic profiles of tumors, it may be possible to identify metabolic signatures associated with sensitivity or resistance to NU6155. For instance, a tumor that is heavily reliant on a specific metabolic pathway that is indirectly affected by CDK inhibition may be more susceptible to the drug.

Development of Companion Diagnostics for Research Applications

The ultimate goal of biomarker discovery is the development of companion diagnostics. dls.comnih.gov These are tests designed to identify patients who are most likely to respond to a particular therapy. precisionformedicine.com While the immediate application for NU6155 may be in a research context, the principles of companion diagnostic development are the same.

The development of a companion diagnostic begins with the identification of a robust and reliable biomarker or set of biomarkers. researchgate.net This is followed by the development of a validated assay that can accurately and reproducibly measure the biomarker in a laboratory setting. aranca.com

For research applications, a companion diagnostic for NU6155 could be used to:

Select appropriate preclinical models for further study.

Stratify animal models in efficacy studies to understand the impact of the drug on specific molecular subtypes.

Enrich for potentially responsive cell lines in high-throughput screening experiments.

The development process for such a diagnostic would involve rigorous analytical and clinical validation to ensure its accuracy and predictive power. nih.gov This includes defining clear cut-off points for what constitutes a "positive" or "negative" result and demonstrating that the test can reliably predict the response to NU6155 in preclinical models.

Advanced Methodologies and Techniques in O6 Cyclohexylmethylguanine Deriv. 30 Research

High-Throughput Screening Approaches for Analog Discovery and Optimization

High-throughput screening (HTS) has been a cornerstone in the initial discovery and subsequent optimization of O6-Cyclohexylmethylguanine derivatives as CDK inhibitors. acs.org The process typically involves the automated testing of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity, in this case, the inhibition of CDKs.

The discovery of potent N2-substituted O6-cyclohexylmethylguanine derivatives, such as NU6102, was the result of a structure-based drug discovery program that originated from the lead compound, O6-cyclohexylmethylguanine (NU2058). nih.gov This program synthesized and evaluated 45 N2-substituted analogues of NU2058 to explore the structure-activity relationship (SAR) and enhance potency. nih.gov Such focused library screening is a common strategy following an initial HTS campaign to refine the chemical scaffold of promising hits.

While specific HTS data for the initial discovery of "O6-Cyclohexylmethylguanine deriv. 30" (NU6155) is not detailed in publicly available literature, the development of this class of compounds is a clear example of how HTS, followed by iterative medicinal chemistry and focused screening, leads to the identification of optimized analogues. acs.orgnih.gov For instance, a kinase screen of NU6300, a derivative of NU6155, against a panel of kinases identified its primary targets and off-target effects, a crucial step in characterizing a new inhibitor. nih.gov This type of selectivity profiling is often carried out in a high-throughput manner.

Table 1: Representative Kinase Inhibition Data for O6-Cyclohexylmethylguanine Derivatives

| Compound | Target | IC50 (nM) |

| NU6102 | CDK1/cyclin B | 9.5 |

| NU6102 | CDK2/cyclin A3 | 5.4 |

| NU6300 | CDK2 | 160 |

| NU2058 | CDK1 | 5,000 |

| NU2058 | CDK2 | 12,000 |

This table presents a selection of inhibitory concentration (IC50) values for key O6-Cyclohexylmethylguanine derivatives against their primary kinase targets. The data illustrates the significant gains in potency achieved through medicinal chemistry efforts guided by screening assays. nih.govnih.gov

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are indispensable for characterizing the direct interaction between a ligand, such as this compound (NU6155), and its protein target. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two such powerful methods that provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., an inhibitor) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time. nih.govnih.govyoutube.com This method was employed to characterize the binding of NU6300, an irreversible inhibitor derived from NU6155, to CDK2/cyclin A. nih.gov The experiments revealed the kinetics of the interaction, including the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) for the initial non-covalent binding can be calculated. nih.govsemanticscholar.org

Table 2: SPR Kinetic Data for the Interaction of NU6300 and NU6310 with CDK2/cyclin A

| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (µM) |

| NU6300 | 0.545 x 10⁵ | 0.0713 | 1.31 |

| NU6310 | 1.13 x 10⁵ | 0.0809 | 0.716 |

This table summarizes the kinetic constants for the binding of the irreversible inhibitor NU6300 and its reversible analogue NU6310 to immobilized CDK2/cyclin A, as determined by SPR analysis. The data highlights the initial reversible binding step before covalent bond formation by NU6300. nih.govsemanticscholar.org

Isothermal Titration Calorimetry (ITC)

Table 3: Illustrative Thermodynamic Data from ITC for Guanine (B1146940) Derivative Binding

| Ligand | Target | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Guanine | Guanine Riboswitch | ~0.005 | -12.5 | 4.3 |

| O6-methylcyclohexylguanine (NU2058) | Guanine Riboswitch | >10 | Not Determined | Not Determined |

This table provides an example of thermodynamic data obtained from ITC experiments for the binding of guanine and a related O6-substituted guanine derivative to a riboswitch. Such data is crucial for understanding the driving forces behind ligand-target recognition. nih.gov

Advanced Imaging Techniques for Cellular Localization and Dynamics of NU6155

Advanced imaging techniques are critical for visualizing the subcellular localization of a compound and its effect on cellular processes in real-time. While direct imaging studies on NU6155 are not prominent in the literature, research on the closely related compound NU6102 provides valuable insights into how these techniques are applied.

Automated cell imaging and analysis platforms have been used to quantify the effects of NU6102 on different steps of progesterone (B1679170) receptor (PR)-mediated gene activation. aacrjournals.org These studies utilized cell lines with engineered promoter arrays to visualize and measure hormone-mediated chromatin decondensation and the recruitment of coregulator proteins. aacrjournals.org Treatment with NU6102 was shown to decrease chromatin decondensation and reduce the recruitment of certain coregulatory proteins, demonstrating a clear cellular effect of CDK2 inhibition. aacrjournals.org

Techniques such as fluorescence microscopy, including confocal and live-cell imaging, are often used to determine the subcellular distribution of inhibitors or their downstream targets. For instance, studies on other CDK inhibitors have utilized imaging to observe changes in cell cycle progression, such as G2/M arrest, and the phosphorylation status of key proteins like the retinoblastoma protein (Rb). acs.org The localization of cell cycle inhibitors, such as Cdkn1c, has also been shown to be dynamically regulated, with progressive nuclear translocation being a key aspect of its function. nih.gov Similar imaging approaches would be invaluable for understanding the cellular dynamics and mechanism of action of NU6155.

Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Understanding Compound Impact

Omics technologies provide a global view of the molecular changes within a cell or organism following treatment with a compound like this compound. These approaches are crucial for understanding the full spectrum of a compound's impact, including on- and off-target effects, and for identifying mechanisms of resistance.

Proteomics:

Proteomic analyses, often using mass spectrometry, can identify and quantify thousands of proteins in a cell, revealing how their expression levels or post-translational modifications change upon inhibitor treatment. For example, proteomic studies of CDK inhibitor-treated cells have been used to identify changes in the composition of CDK complexes. aacrjournals.orgnih.govgrantome.com Following treatment with a DNA-damaging agent that inhibits CDK2, proteomic techniques demonstrated that the CDK2/cyclin E complex recruits the protein PCNA, which coincides with the inhibition of its kinase activity. aacrjournals.org Such studies provide deep mechanistic insights into the cellular response to CDK inhibition. Orthogonal proteomic methods have also been used to confirm the targets of CDK9 inhibitors and assess their selectivity across the kinome. acs.org

Metabolomics:

Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample, offering a functional readout of the cellular state. nih.govresearchgate.net Studies on CDK inhibitors have used metabolomics to characterize their biochemical effects at the cellular level. nih.gov For instance, metabolomic profiling of cancer cells resistant to CDK4/6 inhibitors has revealed significant alterations in metabolic pathways, including amino acid and glutathione (B108866) metabolism. mdpi.com This information is critical for understanding resistance mechanisms and for devising strategies to overcome them. Similar metabolomic approaches applied to cells treated with NU6155 could uncover novel metabolic vulnerabilities associated with CDK2 inhibition. mdpi.com

Genomics and Transcriptomics:

Genomic and transcriptomic analyses can identify genetic mutations or changes in gene expression that are associated with sensitivity or resistance to CDK inhibitors. For instance, multi-omics investigations have correlated gene expression signatures with the efficacy of various CDK inhibitors across a panel of cancer cell lines. nih.gov Transcriptomic analysis of cells treated with the CDK inhibitor NU6102 has been used to determine its effect on the induction of primary and mature transcripts of endogenous genes, revealing that it is highly effective at inhibiting the expression of rapidly induced genes. aacrjournals.org

CRISPR-Cas9 Screening for Identifying Genes Modulating this compound Activity

CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide screens to identify genes that, when knocked out, alter a cell's sensitivity to a particular drug. This powerful tool can uncover novel drug targets, mechanisms of action, and resistance pathways.

CRISPR screens have been extensively used to investigate the function of CDKs and the cellular response to their inhibition. nih.govaacrjournals.orgnih.govblueprintmedicines.com For example, genome-wide CRISPR screens have been performed in various cancer cell lines to identify genes that sensitize or confer resistance to CDK2 inhibitors. nih.govaacrjournals.org One such screen identified that loss of CDK2 itself can be a mediator of resistance to the CDK2 inhibitor INX-315. nih.gov Another CRISPR screen in the presence of a CDK2 inhibitor highlighted that the regulation of the DREAM complex and cell cycle checkpoints are major mechanisms influencing the cellular response. aacrjournals.org

Furthermore, CRISPR screens have been instrumental in identifying synthetic lethal interactions with CDK inhibitors. For instance, in patient-derived organoids from a canine mammary tumor, a CRISPR/Cas9 screen identified CDK2 as a key vulnerability that could be targeted with an existing inhibitor. nih.gov While a specific CRISPR screen for NU6155 has not been reported, these examples clearly demonstrate the potential of this technology to elucidate the genetic context in which this compound is most effective and to identify rational combination therapies. aacrjournals.org

Future Research Directions and Translational Perspectives for O6 Cyclohexylmethylguanine Deriv. 30

Exploration of Novel Research Indications Beyond Current Focus

The primary focus of O6-cyclohexylmethylguanine derivatives has been their function as ATP-competitive inhibitors of CDKs, particularly CDK1 and CDK2. nih.gov Future research on NU6155 should aim to explore its therapeutic potential beyond these initial targets. This could involve screening against a broader panel of kinases to identify any off-target activities that could be therapeutically exploited.

Furthermore, given the intricate role of CDKs in various cellular processes beyond cell cycle regulation, such as transcription, neuronal function, and apoptosis, investigating the efficacy of NU6155 in other disease contexts is a promising avenue. For instance, dysregulation of CDK activity has been implicated in neurodegenerative diseases and viral infections. Preclinical studies could, therefore, explore the utility of NU6155 in models of these conditions.

Development of Advanced Delivery Systems for Experimental Studies of NU6155

A significant hurdle in the preclinical and potential clinical development of small molecule inhibitors like NU6155 is achieving optimal pharmacokinetic and pharmacodynamic properties. The development of advanced delivery systems is paramount to overcoming challenges such as poor solubility and off-target effects.

Future research should focus on formulating NU6155 into various nanocarriers, such as liposomes or nanoparticles. mdpi.comnih.gov These systems can enhance drug solubility, improve stability, and enable targeted delivery to specific tissues or cell types, thereby increasing efficacy and reducing potential toxicity. mdpi.com For example, a water-soluble prodrug of the related compound NU6102, designated NU6301, was developed to improve its in vivo administration and demonstrated the ability to generate the active compound in plasma and tumor tissue. nih.gov A similar strategy could be employed for NU6155.

| Delivery System Type | Potential Advantages for NU6155 | Key Research Focus |

| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs. | Optimization of lipid composition for controlled release and stability. |

| Polymeric Nanoparticles | High stability, controlled release kinetics, surface functionalization for targeting. | Selection of biodegradable polymers and characterization of drug release profiles. |

| Prodrugs | Improved solubility and bioavailability. | Design of cleavable linkers for targeted release of NU6155. |

Combination Research Strategies with Emerging Experimental Therapies

The clinical success of CDK inhibitors is often enhanced when used in combination with other therapeutic agents. clinicaltrials.govnih.gov Future research on NU6155 should, therefore, heavily invest in exploring synergistic combinations with emerging experimental therapies.

Investigating NU6155 in combination with immunotherapy, such as immune checkpoint inhibitors, is a particularly promising direction. medchemexpress.com CDKs have been shown to play a role in regulating the tumor immune microenvironment, and their inhibition may enhance the efficacy of immunotherapies. Additionally, combining NU6155 with inhibitors of other signaling pathways implicated in cancer, such as PI3K/Akt/mTOR pathway inhibitors, could overcome potential resistance mechanisms.

Addressing Challenges and Opportunities in O6-Cyclohexylmethylguanine deriv. 30 Research

The primary challenge in NU6155 research is the current scarcity of publicly available data specifically on this derivative. A significant opportunity lies in conducting foundational research to thoroughly characterize its biochemical and cellular activities. This includes determining its inhibitory profile against a wide range of kinases and evaluating its effects in various cell-based models.

Another challenge is the potential for acquired resistance, a common issue with targeted therapies. Research should proactively investigate potential resistance mechanisms to NU6155. This can be achieved through long-term cell culture studies and the analysis of resistant clones. Understanding these mechanisms will be crucial for developing strategies to overcome resistance, such as rational combination therapies.

Methodological Innovations in Characterizing NU6155's Biological Activities

Advancements in research methodologies offer new opportunities to elucidate the biological activities of NU6155 with greater precision. Future studies should leverage these innovations. For example, the use of chemoproteomics can identify the direct and indirect cellular targets of NU6155, providing a comprehensive understanding of its mechanism of action.

High-content imaging and single-cell analysis techniques can be employed to study the heterogeneous responses of cell populations to NU6155 treatment. Furthermore, the development of specific biomarkers through genomic or proteomic approaches will be essential for identifying patient populations most likely to respond to NU6155 and for monitoring treatment response in future clinical settings. The application of X-ray crystallography to determine the co-crystal structure of NU6155 with its target kinases will provide invaluable structural insights for further lead optimization. nih.govnih.gov

Q & A

Q. How can systematic reviews improve the reproducibility of studies on this compound?

Q. What strategies mitigate publication bias in kinase inhibitor research?

- Methodological Answer : Pre-register studies on platforms like Open Science Framework (OSF). Report negative results (e.g., lack of selectivity) in supplementary sections. Use funnel plots to detect asymmetry in published IC50 distributions .

Future Directions

What unanswered questions warrant investigation in the mechanism of CDK2 inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.